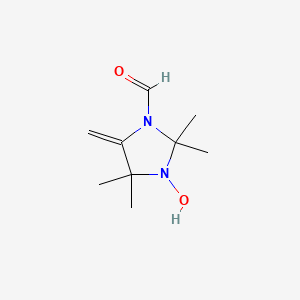
Chloro(p-chlorophenyl)magnesium
Vue d'ensemble
Description
Chloro(p-chlorophenyl)magnesium is a Grignard reagent . It is used in greener solvent, 2-methyltetrahydrofuran (2-MeTHF) . It is also used to synthesize 2,3-Di (o -chlorophenyl)buta-1,3-dienes .
Synthesis Analysis
The synthesis of Chloro(p-chlorophenyl)magnesium involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . The compound 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) has been characterized by FT-IR, ¹H-NMR, ¹³C-NMR, ¹H-¹H NOESY spectroscopy and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular formula of Chloro(p-chlorophenyl)magnesium is C6H4Cl2Mg . Its molecular weight is 171.30 g/mol . The InChIKey of the compound is VNIRGXXIOAQKRW-UHFFFAOYSA-M .Chemical Reactions Analysis
Chloro(p-chlorophenyl)magnesium is involved in the synthesis of ketamine . The reaction involves the oxidation of the synthesized alkene by potassium permanganate to give the corresponding hydroxy ketone intermediate .Physical And Chemical Properties Analysis
The molecular weight of Chloro(p-chlorophenyl)magnesium is 171.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass of the compound is 169.9540472 g/mol .Applications De Recherche Scientifique
Environmental Science and Pollution Research
- Field : Environmental Science
- Application : Chlorobenzenes, a class of monocyclic aromatic compounds, are formed by substituting hydrogen atoms on the benzene ring with chlorine atoms . They are widely used as intermediates and organic solvents in various industries, e.g., dyeing, pharmaceuticals, pesticide, textile, leather, and electronic industries .
- Method : The environmental behavior and remediation techniques of chlorobenzenes pollution in soil and groundwater (CBsPSG) have been studied . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system .
- Results : The study provides a powerful insight into CBsPSG, enabling to quickly identify the hotspot and direction of future studies .
Grignard Reagents
- Field : Organic Chemistry
- Application : 3-Chlorophenylmagnesium bromide is a Grignard reagent that can be used to synthesize 2,3-Di (o-chlorophenyl)buta-1,3-dienes .
- Method : The synthesis involves reacting with 1,4-dimethoxy 2-butyne in the presence of a copper (I) salt .
- Results : The reaction results in the formation of 2,3-Di (o-chlorophenyl)buta-1,3-dienes .
Synthesis of Ketamine
- Field : Pharmaceutical Chemistry
- Application : Chloro(p-chlorophenyl)magnesium is used in the synthesis of ketamine , a medication primarily used for starting and maintaining anesthesia .
- Method : The synthesis involves a five-step protocol. Initially, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide. This is followed by dehydration with an acidic ionic liquid. The resulting alkene is then oxidized to give a corresponding hydroxy ketone intermediate. The imination of this intermediate and the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .
- Results : The procedure eliminates the need to use toxic bromine, which is used in most of the reported procedures for the synthesis of ketamine. It also boasts high reaction yields and uses commercially available and safe materials .
Regulatory and Safety Applications
- Field : Regulatory Science
- Application : Chloro(p-chlorophenyl)magnesium is subject to various regulations due to its potential health and environmental hazards .
- Method : The substance is monitored and regulated by various agencies, and its use is subject to specific rules and restrictions .
- Results : The regulatory context and obligations associated with this substance help ensure its safe and responsible use .
Synthesis of 4,4’-Dichlorobenzhydrol
- Field : Organic Chemistry
- Application : Chloro(p-chlorophenyl)magnesium is used in the synthesis of 4,4’-Dichlorobenzhydrol , a chemical intermediate used in various organic reactions .
- Method : The synthesis involves reacting 4-Chlorophenylmagnesium bromide with a suitable electrophile, such as a carbonyl compound .
- Results : The reaction results in the formation of 4,4’-Dichlorobenzhydrol .
Regulatory and Safety Applications
- Field : Regulatory Science
- Application : Chloro(p-chlorophenyl)magnesium is subject to various regulations due to its potential health and environmental hazards .
- Method : The substance is monitored and regulated by various agencies, and its use is subject to specific rules and restrictions .
- Results : The regulatory context and obligations associated with this substance help ensure its safe and responsible use .
Safety And Hazards
Propriétés
IUPAC Name |
magnesium;chlorobenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIRGXXIOAQKRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304529 | |
| Record name | Chloro(4-chlorophenyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(p-chlorophenyl)magnesium | |
CAS RN |
51833-36-4 | |
| Record name | Chloro(p-chlorophenyl)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(4-chlorophenyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(p-chlorophenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)









![5-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B1617485.png)
![5(4H)-Oxazolone, 4-[(3-chlorophenyl)methylene]-2-methyl-](/img/structure/B1617487.png)
